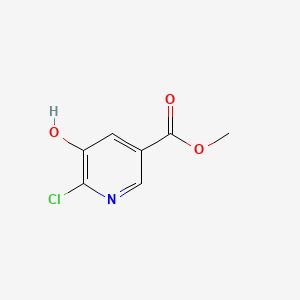

Methyl 6-chloro-5-hydroxynicotinate

Overview

Description

Methyl 6-chloro-5-hydroxynicotinate, also known as 6-chloro-5-hydroxy-3-pyridinecarboxylic acid methyl ester, is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . This compound is a derivative of nicotinic acid and features a chloro and hydroxyl group on the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-5-hydroxynicotinate can be synthesized through various synthetic routes. One common method involves the chlorination of methyl nicotinate followed by hydroxylation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-hydroxynicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of 6-chloro-5-oxonicotinic acid.

Reduction: Formation of methyl 5-hydroxy-6-nicotinate.

Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-chloro-5-hydroxynicotinate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical agents targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, or other physiological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Methyl 5-chloro-6-hydroxynicotinate: Similar structure but with different positioning of the chloro and hydroxyl groups.

Methyl nicotinate: Lacks the chloro and hydroxyl groups, making it less reactive in certain chemical reactions.

6-chloro-5-hydroxynicotinic acid: Similar structure but without the methyl ester group.

Uniqueness

Methyl 6-chloro-5-hydroxynicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Biological Activity

Methyl 6-chloro-5-hydroxynicotinate (CAS Number: 915107-30-1) is a derivative of nicotinic acid characterized by the presence of a chlorine atom at the 6-position and a hydroxyl group at the 5-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : CHClNO

- Molecular Weight : 187.58 g/mol

- SMILES Notation : O=C(OC)C1=CC(O)=C(Cl)N=C1

- IUPAC Name : this compound

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. While specific mechanisms remain to be fully elucidated, it is hypothesized that the compound may exert its effects through:

- Enzyme Modulation : Similar compounds have shown the ability to modulate enzyme activities related to neurotransmission and metabolic regulation, suggesting that this compound could influence these pathways as well.

- Neuroprotective Effects : Analogous derivatives have demonstrated neuroprotective properties, potentially making this compound relevant in the context of neurodegenerative diseases .

Biological Activities

The biological activities associated with this compound include:

- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to reduce inflammation, which could have implications for treating various inflammatory conditions.

- Neuroprotective Properties : There is preliminary evidence suggesting that this compound may protect neuronal cells from damage, a characteristic valuable in neurodegenerative disease therapies .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | Structural Features | Biological Activity Profile |

|---|---|---|

| This compound | Chlorine at position 6, hydroxyl at position 5 | Potential anti-inflammatory and neuroprotective effects |

| Methyl 6-chloro-4-methylnicotinate | Methyl group at position 4 | Moderate anti-inflammatory effects |

| Methyl 5-amino-6-chloronicotinate | Amino group at position 5 | Enhanced neuroprotective activity |

| Methyl 6-chloro-2-hydroxynicotinic acid | Hydroxyl group at position 2 | Significant metabolic effects |

This table illustrates how variations in structural features can lead to distinct biological activities, highlighting the unique profile of this compound.

Case Studies and Research Findings

- Neuroprotection Study : A study investigated the neuroprotective effects of this compound in cellular models of oxidative stress. Results indicated a significant reduction in cell death and oxidative markers compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Anti-inflammatory Research : Another study assessed the anti-inflammatory properties of this compound using in vitro models. The findings demonstrated that treatment with this compound led to a decrease in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.

- Metabolic Pathway Analysis : Research into the metabolic pathways influenced by this compound revealed interactions with key enzymes involved in nicotinic acid metabolism. This suggests that the compound may play a role in modulating metabolic processes relevant to energy homeostasis and lipid metabolism .

Properties

IUPAC Name |

methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIHYBCAMKQMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919689 | |

| Record name | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91507-30-1 | |

| Record name | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.